(Chloromethyl)(triethyl)silane

Description

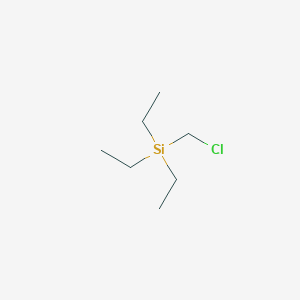

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl(triethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClSi/c1-4-9(5-2,6-3)7-8/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPODEILXGCHNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60294483 | |

| Record name | (chloromethyl)(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757-34-6 | |

| Record name | NSC96810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (chloromethyl)(triethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60294483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROMETHYL-TRIETHYL-SILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of Chloromethyl Triethyl Silane

The physical and chemical properties of (Chloromethyl)(triethyl)silane are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇ClSi | guidechem.com |

| Molecular Weight | 164.75 g/mol | guidechem.com |

| Boiling Point | 170.6 °C at 760 mmHg | guidechem.com |

| Density | 0.861 g/mL | guidechem.com |

| Refractive Index | 1.416 | guidechem.com |

| CAS Number | 757-34-6 | guidechem.com |

Catalysis in Reactions Involving Chloromethyl Triethyl Silane

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful suite of tools for forming and breaking chemical bonds with high efficiency and selectivity. In the context of (Chloromethyl)(triethyl)silane, these catalysts primarily target the activation of the C-Cl bond for reductive processes or cross-coupling reactions.

Hydrosilylation is a cornerstone of organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. rsc.org This process is atom-economical and is widely catalyzed by transition metal complexes, with platinum and rhodium compounds being particularly prominent. researchgate.netsigmaaldrich.com Classical platinum catalysts include Speier's (H₂PtCl₆) and Karstedt's catalysts, which are effective for the synthesis of trans-β-vinylsilanes from terminal alkynes. sigmaaldrich.com Rhodium complexes, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are also highly effective and can exhibit solvent-dependent selectivity. researchgate.netmsu.edu

It is crucial to note that This compound is not a suitable reagent for these hydrosilylation reactions because it does not possess the required Si-H bond. The reactivity in hydrosilylation is provided by hydrosilanes like triethylsilane (Et₃SiH), triphenylsilane (B1312308) (Ph₃SiH), or polymethylhydrosiloxane (B1170920) (PMHS). researchgate.netorganic-chemistry.org Therefore, while platinum and rhodium are key catalysts in silicon chemistry, their primary role in hydrosilylation does not directly involve this compound as a reactant.

Iridium catalysts have emerged as highly efficient for the reduction of the carbon-halogen bonds found in alkyl halides. unc.edu In these systems, this compound can act as a substrate, where its C-Cl bond is reduced to a C-H bond. A highly effective method utilizes a cationic iridium pincer catalyst in combination with triethylsilane (Et₃SiH) as the reducing agent. unc.eduresearchgate.net This process is a safe and environmentally favorable alternative to traditional methods that use toxic tin hydrides. unc.eduunc.edu

The catalytic cycle, elucidated through detailed mechanistic studies, is unique. researchgate.netunc.edu It begins with the activation of the Si-H bond of triethylsilane by the cationic iridium hydride complex. unc.eduresearchgate.net This activated complex then transfers a silyl (B83357) cation equivalent ("Et₃Si⁺") to the chlorine atom of this compound, forming a highly reactive halonium ion intermediate. unc.eduunc.edu This intermediate is rapidly reduced by the neutral iridium dihydride species that remains after the silyl transfer, which regenerates the active cationic iridium catalyst and yields the reduced product, methyl(triethyl)silane. unc.eduunc.edu All key intermediates in this cycle have been successfully identified through in-situ NMR monitoring and kinetic studies. unc.edu

| Reaction | Catalyst System | Substrate | Reductant | Product | Ref. |

| C-Cl Bond Reduction | Cationic Iridium Pincer Complex | Alkyl Halides (e.g., this compound) | Triethylsilane | Alkane (e.g., Methyl(triethyl)silane) | unc.edu, researchgate.net |

Ruthenium complexes are versatile catalysts for various transformations, including the silylation of alkenes. sigmaaldrich.com Typically, this reaction proceeds via a dehydrogenative silylation pathway, where a hydrosilane reacts with an alkene to form a vinylsilane, with the concurrent release of hydrogen gas. This process requires the presence of a Si-H bond in the silane (B1218182) reagent for the catalytic cycle, which often involves oxidative addition of the Si-H bond to the ruthenium center. sigmaaldrich.com

Given that this compound lacks a Si-H bond, it cannot function as the silylating agent in these specific ruthenium-catalyzed dehydrogenative silylation reactions of alkenes. The substrates for such reactions are hydrosilanes. While ruthenium catalysts like [Cp*Ru(MeCN)₃]PF₆ are highly efficient for the hydrosilylation of alkynes to form α-vinylsilanes, this reactivity paradigm does not apply to this compound. sigmaaldrich.com

Palladium catalysts are exceptionally versatile and are widely used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The C-Cl bond in this compound can be activated by palladium, allowing it to serve as an electrophilic partner in various transformations.

One notable reaction is the selective dechlorination of chloromethyl-containing silanes. acs.org Studies have shown that catalysts like palladium(II) acetate (B1210297) and palladium(II) chloride can effectively catalyze the reduction of C-Cl bonds in chloromethylsilanes using trichlorosilane (B8805176) as the reductant, without affecting Si-Cl bonds that may also be present in the molecule. acs.org This demonstrates the chemoselective activation of the C-Cl bond by palladium.

Furthermore, this compound has the potential to participate in a range of palladium-catalyzed cross-coupling reactions. By analogy, chloromethylarenes have been successfully used in remote sp²-sp³ coupling with allyltrimethoxysilane (B1265876) to produce allyl arenes. nih.gov This suggests that the C(sp³)-Cl bond of this compound could similarly undergo oxidative addition to a Pd(0) center, initiating catalytic cycles like Suzuki, Stille, or Negishi couplings with appropriate organometallic nucleophiles. Another relevant process is palladium-on-carbon (Pd-C) induced catalytic transfer hydrogenation, where triethylsilane is used to generate molecular hydrogen in situ for reductions. researchgate.netorganic-chemistry.orgnih.gov This system is effective for the deprotection of benzyl (B1604629) groups and the reduction of various functional groups under neutral conditions. organic-chemistry.orgnih.gov

| Catalyst | Reaction Type | Role of this compound | Potential Co-reactant | Ref. |

| Pd(OAc)₂ or PdCl₂ | Reductive Dechlorination | Substrate | Trichlorosilane | acs.org |

| Pd(0) Complexes | Cross-Coupling (e.g., Suzuki, Stille) | Electrophile | Organoboron or Organotin reagents | researchgate.net |

| Pd-C | Transfer Hydrogenation/Dechlorination | Substrate | Triethylsilane | organic-chemistry.org |

Lewis Acid Catalysis in Organic Transformations

Lewis acids catalyze organic reactions by accepting an electron pair, thereby activating a substrate towards nucleophilic attack or rearrangement. uni-muenchen.de In reactions involving this compound, a Lewis acid can coordinate to the lone pair of the chlorine atom. This coordination polarizes the C-Cl bond, increasing the electrophilicity of the chloromethyl carbon and making it more susceptible to substitution or rearrangement.

Theoretical studies using density functional theory (DFT) have investigated the thermal rearrangement of chloromethylsilane catalyzed by Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride (BF₃). researchgate.net The results indicate that the Lewis acid plays a crucial catalytic role by lowering the energy barrier for rearrangement through the formation of a coordinated transition state. researchgate.net Similarly, strong Lewis acids like ethylaluminum dichloride (EtAlCl₂) have been used to mediate the hydrosilylation of alkenes and alkynes, demonstrating their ability to activate silicon-containing compounds. acs.org

More recently, extremely Lewis acidic silanes have been developed that can catalyze reactions like the deoxygenation of aldehydes and ketones, using triethylsilane as the hydride source. nih.gov While this compound itself is not a strong Lewis acid, these findings underscore the importance of Lewis acid activation in transformations of organosilanes. For this compound, Lewis acid catalysis primarily facilitates its reaction as an electrophile with various nucleophiles.

Synergistic Catalytic Systems (e.g., Redox Couples)

Synergistic catalysis, where two or more catalysts work in concert to enable a transformation not possible with either catalyst alone, represents a modern frontier in chemical synthesis. These systems can involve various combinations, such as photoredox catalysts paired with transition metal catalysts or co-catalysis between metal ions and other reagents. researchgate.netnih.gov

This compound, as an alkyl halide, is a suitable substrate for such advanced catalytic systems. For instance, dual photoredox/nickel catalysis has become a powerful method for forming C-C bonds via cross-electrophile coupling. In such a system, a photocatalyst, upon irradiation, can reduce a Ni(II) complex to a more reactive Ni(0) or Ni(I) species. This species can then undergo oxidative addition into the C-Cl bond of this compound, forming an alkyl-nickel intermediate ready for coupling with another radical or organometallic species generated in the same synergistic cycle.

Another example of synergistic catalysis is the dehydrochlorination of chloroalkanes coupled with acetylene (B1199291) hydrochlorination, which can be facilitated by co-catalysts like an immobilized ionic liquid and a metal ion. researchgate.net Furthermore, the combination of palladium on carbon (Pd-C) with triethylsilane for transfer hydrogenation can be viewed as a synergistic system. organic-chemistry.org Here, the palladium surface and the silane work together to generate reactive hydrogen species in situ, enabling reductions under mild, neutral conditions that could be applied to the dechlorination of this compound. organic-chemistry.orgnih.gov

Applications in Polymer and Materials Science

Role as an Initiator in Polymerization Processes

The chloromethyl group in (Chloromethyl)(triethyl)silane serves as a latent initiator site for various polymerization techniques. The reactivity of the carbon-chlorine bond can be harnessed to generate active species that initiate the polymerization of different monomers.

Cationic Polymerization

In the presence of a suitable Lewis acid co-initiator, the chloromethyl group of this compound can be abstracted to form a carbocation, which can then initiate the cationic polymerization of susceptible monomers like styrene (B11656) and isobutylene (B52900) pslc.wsdntb.gov.ua. The triethylsilyl group remains as a stable end-group on the resulting polymer chain. The efficiency of this initiation process is dependent on several factors, including the nature of the Lewis acid, the monomer, and the reaction conditions pslc.wsmdpi.com.

The general mechanism involves the activation of the C-Cl bond by the Lewis acid to generate a carbocationic species that subsequently attacks the monomer, initiating chain growth. This method allows for the synthesis of polymers with a defined head group derived from the initiator.

Table 1: Representative Data for Cationic Polymerization of Styrene Initiated by an Alkyl Halide/Lewis Acid System (Note: This data is representative of typical cationic polymerizations and not specific to this compound, for which specific data is not readily available in the literature.)

| Initiator System | Monomer | Polymer Yield (%) | Mn ( g/mol ) | PDI |

| Alkyl Halide / SnCl4 | Styrene | 85 | 15,000 | 1.8 |

| Alkyl Halide / TiCl4 | Styrene | 92 | 22,000 | 1.6 |

Controlled Radical Polymerization (e.g., ATRP)

The chloromethyl functionality of this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. In ATRP, the carbon-chlorine bond can be reversibly activated and deactivated by a transition metal complex, typically a copper-based catalyst cmu.educmu.eduwarwick.ac.ukmdpi.com. This allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI) cmu.educmu.eduwarwick.ac.ukmdpi.com.

The initiation step in ATRP involves the abstraction of the chlorine atom from this compound by the transition metal complex in its lower oxidation state. This generates a radical that initiates the polymerization of monomers like methyl methacrylate. The triethylsilyl group remains as the alpha-end group of the polymer chain.

Table 2: Representative Data for ATRP of Methyl Methacrylate (MMA) using an Alkyl Halide Initiator (Note: This data is representative of typical ATRP reactions and not specific to this compound, for which specific kinetic data is not readily available in the literature.)

| Initiator | Monomer | Conversion (%) | Mn,exp ( g/mol ) | PDI |

| Alkyl Halide | MMA | 95 | 18,500 | 1.15 |

| Alkyl Halide | MMA | 98 | 35,200 | 1.12 |

Surface Modification and Grafting Techniques

The triethylsilyl group of this compound provides a mechanism for covalently attaching the molecule to various surfaces, particularly those rich in hydroxyl groups, such as silica (B1680970) and other metal oxides. This surface modification capability is exploited in various material science applications.

Silanization for Surface Functionalization

Silanization is a common technique used to modify the surface properties of materials. This compound can react with surface hydroxyl groups, leading to the formation of a stable siloxane bond and the immobilization of the chloromethyltriethylsilyl moiety on the surface researchgate.netresearchgate.netnih.gov. This process, known as grafting, effectively alters the surface chemistry, for instance, by introducing reactive chloromethyl groups. These tethered chloromethyl groups can then serve as anchor points for the subsequent attachment of other molecules or for initiating surface-grafted polymerization.

The success of the silanization process depends on factors such as the cleanliness of the surface, the reaction conditions (temperature, solvent), and the presence of moisture researchgate.net. The resulting modified surface often exhibits changes in properties like wettability, as indicated by a change in the water contact angle.

Table 3: Representative Effect of Silanization on the Surface Properties of Silica (Note: This data is representative of the effects of silanization with alkylsilanes and not specific to this compound.)

| Surface | Water Contact Angle (°) | Surface Energy (mN/m) |

| Unmodified Silica | < 10 | ~70 |

| Silane-Modified Silica | > 90 | ~25 |

Improvement of Adhesion and Compatibility in Composites

In polymer composites, good adhesion between the polymer matrix and the reinforcing filler is crucial for achieving desired mechanical properties. Silane (B1218182) coupling agents, like this compound, can act as adhesion promoters at the filler-matrix interface researchgate.netnih.govresearchgate.netbohrium.comnih.govnih.gov.

Table 4: Representative Improvement in Adhesion Strength of a Polymer Composite with Silane Treatment (Note: This data is representative of the effect of silane coupling agents on composite adhesion and not specific to this compound.)

| Composite System | Treatment | Shear Strength (MPa) |

| Glass Fiber / Epoxy | No Silane | 25 |

| Glass Fiber / Epoxy | Silane Treatment | 45 |

Precursors for Advanced Silicon-Based Materials

This compound serves as a valuable molecular precursor for the synthesis of advanced silicon-based ceramics, particularly silicon carbide (SiC). google.comlboro.ac.uk Organosilicon precursors are essential for producing ceramic materials with high purity, controlled stoichiometry, and complex shapes that are difficult to achieve through traditional powder metallurgy. dtic.mil

The utility of this compound as a precursor stems from its chemical structure, which contains silicon and carbon atoms bonded together. A closely related compound, chloromethyltrichlorosilane, has been demonstrated to be an effective precursor for SiC. google.com These precursors can be first converted into a preceramic polymer, a polycarbosilane, through a dechlorination reaction. This polymer is soluble and can be processed into various forms, such as fibers or coatings, before being pyrolyzed. google.com

The pyrolysis process involves heating the precursor or the preceramic polymer to high temperatures (typically >1000 °C) in an inert atmosphere. During pyrolysis, the organic groups decompose, and the material undergoes a series of complex chemical transformations, ultimately converting into a ceramic material. The key advantage of using precursors like chloromethyl-substituted silanes is that they can have a silicon-to-carbon ratio close to 1:1, which is ideal for forming stoichiometric SiC. google.com This leads to a ceramic product with minimal free carbon or silicon, which is crucial for achieving optimal high-temperature mechanical and electronic properties.

Another method for producing silicon-based materials from these precursors is Chemical Vapor Deposition (CVD). mdpi.com In a CVD process, this compound vapor would be introduced into a reaction chamber with a heated substrate. The precursor decomposes at high temperatures, and the resulting silicon and carbon species deposit onto the substrate, forming a thin film of SiC. The properties of the resulting film can be controlled by adjusting parameters such as temperature, pressure, and gas flow rates.

Table 2: Properties of Silicon Carbide Derived from Organosilane Precursors

| Property | Value | Significance |

| Density | ~3.2 g/cm³ | High hardness and wear resistance. |

| Thermal Conductivity | 120-270 W/m·K | Excellent for heat dissipation in electronics. |

| Band Gap | 2.4-3.3 eV (polytype dependent) | Suitable for high-power, high-frequency electronic devices. mdpi.com |

| Hardness (Mohs scale) | ~9 | Extremely hard, used in abrasives and cutting tools. |

| Maximum Use Temperature | >1400 °C | Superior performance in high-temperature environments. |

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (Chloromethyl)(triethyl)silane. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ²⁹Si NMR spectra, a complete picture of the molecule's connectivity can be assembled.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive confirmation of the molecular structure. The triethylsilyl group gives rise to characteristic quartet and triplet signals in the ¹H NMR spectrum, corresponding to the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons, respectively. The chloromethyl (-CH₂Cl) group protons typically appear as a singlet further downfield due to the deshielding effect of the adjacent chlorine atom. Similarly, the ¹³C NMR spectrum shows distinct resonances for the methyl, methylene, and chloromethyl carbons.

While specific, experimentally verified high-resolution spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts can be reliably predicted based on data from analogous triethylsilane derivatives rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Si-CH₂-Cl | ¹H | ~2.7 - 2.9 | Singlet | Deshielded by both Si and Cl atoms. |

| Si-CH₂-CH₃ | ¹H | ~0.6 - 0.8 | Quartet | Shows coupling to the adjacent methyl protons. |

| Si-CH₂-CH₃ | ¹H | ~0.9 - 1.1 | Triplet | Shows coupling to the adjacent methylene protons. |

| Si-CH₂-Cl | ¹³C | ~25 - 30 | - | Influenced by the electronegativity of Cl. |

| Si-CH₂-CH₃ | ¹³C | ~3 - 5 | - | Characteristic chemical shift for ethyl groups on silicon. |

| Si-CH₂-CH₃ | ¹³C | ~7 - 9 | - | Characteristic chemical shift for ethyl groups on silicon. |

Note: Predicted values are based on typical ranges for similar organosilicon compounds and may vary depending on the solvent and experimental conditions.

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectroscopy provides direct information about the silicon environment. For this compound, a single resonance is expected. The chemical shift in ²⁹Si NMR is highly sensitive to the nature of the substituents attached to the silicon atom unige.chrsc.org. The presence of one chloromethyl group and three ethyl groups results in a specific chemical shift that can be used for identification and to study transformations at the silicon center. The chemical shift for tetracoordinated silicon compounds is influenced by factors such as the electronegativity of the substituents and bond angles unige.chresearchgate.net. For instance, in related chlorosilanes, the substitution of an alkyl group with a chlorine atom generally leads to a downfield shift.

Mechanistic studies often employ NMR to follow the course of a reaction, identify intermediates, and determine reaction kinetics. For example, the substitution of the chloride in this compound could be monitored by observing the disappearance of the starting material's signals and the appearance of new signals corresponding to the product.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid . This technique provides accurate data on bond lengths, bond angles, and conformational details.

As of late 2025, a published single-crystal X-ray structure for this compound is not available in major crystallographic databases. This is likely because the compound is a liquid at room temperature, which makes single-crystal growth and analysis challenging. To obtain a crystal structure, the compound would need to be crystallized at low temperatures.

If a crystal structure were to be determined, it would provide invaluable information, including:

Precise Bond Lengths: The exact lengths of the Si-C, C-C, C-H, and C-Cl bonds.

Bond Angles: The C-Si-C and Cl-C-Si bond angles, which would reveal any steric strain or distortion from ideal tetrahedral geometry around the silicon and carbon atoms.

Conformation: The preferred rotational arrangement (conformation) of the ethyl groups and the chloromethyl group around the silicon center.

Intermolecular Interactions: In the solid state, the data would reveal how molecules pack together and identify any weak intermolecular forces, such as dipole-dipole or van der Waals interactions.

While a specific structure for this compound is lacking, the field of organosilicon chemistry has a vast repository of crystal structures for related compounds, which serve as a basis for understanding the expected molecular geometry.

Spectroscopic Monitoring of Reaction Intermediates (e.g., In Situ NMR)

The study of reaction mechanisms often requires the detection and characterization of transient intermediates. In situ (in the reaction mixture) spectroscopic monitoring allows for real-time observation of a chemical reaction as it proceeds, providing a wealth of kinetic and mechanistic information that might be lost during traditional workup and analysis.

In situ NMR spectroscopy is particularly well-suited for this purpose. By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the concentrations of reactants, products, and any observable intermediates. This technique has been successfully applied to study various reactions involving organosilanes, such as hydrolysis and condensation processes nih.gov.

For this compound, in situ NMR could be used to study:

Nucleophilic Substitution Reactions: The reaction of this compound with a nucleophile (e.g., an alcohol, amine, or thiol) could be monitored to understand the reaction rate and to detect any potential intermediates or side products.

Hydrolysis: The rate of hydrolysis of the C-Cl bond under various conditions (e.g., different pH or temperature) could be quantified by monitoring the disappearance of the -CH₂Cl signal and the appearance of a signal for the resulting -CH₂OH group.

Grignard Reagent Formation: The reaction of this compound with magnesium could be followed to observe the formation of the corresponding Grignard reagent, Triethylsilylmethyl magnesium chloride.

The combination of in situ NMR with other spectroscopic techniques like Raman and Infrared spectroscopy can provide a more complete picture of the reaction dynamics nih.gov.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly. Using methods like Density Functional Theory (DFT), researchers can model the behavior of molecules like this compound with a high degree of accuracy nih.govnih.gov.

Electronic Structure Analysis: DFT calculations can determine the electronic structure of this compound. Key parameters that can be calculated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of likely electrophilic attack, while the LUMO indicates the site of nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the region around the electronegative chlorine atom would be expected to be electron-rich, while the adjacent carbon and silicon atoms would be relatively electron-poor.

Partial Atomic Charges: These calculations quantify the charge distribution, providing further insight into the polarity of bonds and the reactivity of different atomic sites.

Reactivity Prediction: Computational models can be used to predict the outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows for the determination of activation barriers, which are related to reaction rates, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic nih.gov. This approach can be used to study the mechanisms of nucleophilic substitution at the chloromethyl carbon or other reactions involving the silane (B1218182).

Prediction of Spectroscopic Properties: Computational chemistry is also widely used to predict spectroscopic data. NMR chemical shifts (¹H, ¹³C, and ²⁹Si) can be calculated and compared with experimental values to aid in spectral assignment and structural confirmation rsc.orgnih.gov. This is particularly valuable when experimental data is ambiguous or unavailable.

Interactive Data Table: Key Parameters from a Hypothetical DFT Calculation

| Parameter | Description | Predicted Information for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons; the C-Cl antibonding orbital is a likely candidate. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the molecule's kinetic stability and electronic excitability. |

| Dipole Moment | Measure of the overall polarity of the molecule | A significant dipole moment is expected due to the polar C-Cl bond. |

| Calculated NMR Shifts | Predicted chemical shifts for ¹H, ¹³C, and ²⁹Si | Can be used to validate experimental spectra or predict them in their absence rsc.orgnih.gov. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.